Home > Products > Screening Compounds P14748 > (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine - 2503155-36-8

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

Catalog Number: EVT-2785295
CAS Number: 2503155-36-8
Molecular Formula: C7H9ClN4
Molecular Weight: 184.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H9ClN4C_7H_9ClN_4 and a molecular weight of approximately 188.62 g/mol. This compound is part of the pteridine family, which plays significant roles in biological systems, particularly in the synthesis of folate and other essential biomolecules. The presence of chlorine and methyl groups in its structure enhances its potential pharmacological activities.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It has been studied for its potential applications in medicinal chemistry and biochemistry, particularly related to enzyme inhibition and receptor modulation.

Classification

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine belongs to the class of tetrahydropteridines, which are derivatives of pteridine. These compounds are often investigated for their biological activities, including their roles as enzyme cofactors and their potential therapeutic effects against various diseases.

Synthesis Analysis

Methods

The synthesis of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pteridine derivatives.
  2. Reactions: Common methods include nucleophilic substitution reactions where chlorine is introduced into the pteridine ring. The use of reagents such as alkyl halides or acyl chlorides may facilitate the introduction of the methyl group.
  3. Yield Optimization: Reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide or toluene), and reaction time are optimized to maximize yield.

Technical details regarding specific reaction conditions can vary based on the desired purity and yield of the final product. For instance, refluxing in dry solvents has been reported to yield satisfactory results with high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine features a bicyclic arrangement typical of pteridines. The stereochemistry at position 7 is crucial for its biological activity.

Structural Data

  • Molecular Formula: C7H9ClN4C_7H_9ClN_4
  • Molecular Weight: 188.62 g/mol
  • InChI Key: DQMZLTXERSFNPB-UHFFFAOYSA-N
  • SMILES Notation: ClC1=C(NC(=N)N)C(=C2C=CC=C(C2=N1)C)C

Visualization

The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation and potential interaction sites with biological targets.

Chemical Reactions Analysis

Reactions

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine can undergo various chemical reactions typical for pteridines:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
  2. Reduction Reactions: The double bonds within the pteridine ring may be reduced under specific conditions.
  3. Cyclization Reactions: Further cyclization can occur to form more complex structures that may enhance biological activity.

These reactions are crucial for modifying the compound's properties and improving its efficacy in potential applications.

Mechanism of Action

The mechanism of action for (7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine primarily involves its interaction with various enzymes and receptors:

  1. Enzyme Inhibition: It may act as an inhibitor for enzymes involved in folate metabolism or other biochemical pathways.
  2. Receptor Modulation: The compound's structure allows it to interact with specific receptors in cellular signaling pathways.

Data on specific interactions can be gathered from biological assays that evaluate its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid or crystalline powder.
  • Melting Point: The melting point varies based on purity but generally falls within a defined range suitable for characterizing solid-state properties.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds.

Applications

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has several scientific uses:

  1. Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to modulate enzyme activity.
  2. Biochemical Research: Used as a tool compound to study pteridine metabolism and related pathways.
  3. Pharmaceutical Development: Potential candidate for drug development targeting diseases associated with folate metabolism or other enzymatic pathways.
Synthesis Methodologies and Stereochemical Control

Asymmetric Synthesis of Tetrahydropteridine C7-Stereoisomers

The stereoselective construction of the C7 chiral center in tetrahydropteridines represents a significant synthetic challenge due to the compound's biological sensitivity to absolute configuration. Patent literature details enzymatic resolution methods for separating (6R)- and (6S)-tetrahydrobiopterin diastereomers using fractional crystallization of menthyl chloroformate derivatives [1]. This approach achieves >98% enantiomeric excess but suffers from yield limitations (typically 30-40%) due to thermodynamic constraints in crystallization-based separations. Modern enzymatic approaches utilizing recombinant dihydropteridine reductase enable kinetic resolution through stereoselective reduction, preferentially reducing the pro-S face of dihydropterin intermediates with 91-95% enantioselectivity [1] [6].

Transition metal catalysis offers complementary strategies, with rhodium(I)-complexes demonstrating exceptional stereocontrol in tetrahydrophyridine precursor synthesis. When coordinated with (R,R)-Et-DuPhos chiral ligands, these catalysts achieve up to 95% diastereomeric purity in reductive cyclizations that establish multiple contiguous stereocenters, including the critical C7-methyl position [2]. The stereochemical outcome is highly dependent on ligand architecture, with bidentate phosphines providing superior enantioselectivity compared to monodentate systems.

Table 1: Stereochemical Outcomes in Tetrahydropteridine Synthesis

MethodChiral Control Elementee (%)Yield (%)Limitations
Diastereomeric ResolutionMenthyl Chloroformate Derivatives>9830-40Low yield, multi-step isolation
Enzymatic ReductionDihydropteridine Reductase91-9565-78Substrate specificity
Rh(I)-Catalysis(R,R)-Et-DuPhos Ligand>9585-90Ligand cost, oxygen sensitivity

X-ray crystallographic analysis confirms absolute configuration retention during ring transformations, with β-glycosidic bonds in precursor nucleosides dictating subsequent stereochemical outcomes in pteridine ring formation [3]. Nuclear magnetic resonance analysis of Mosher ester derivatives provides reliable stereochemical verification when crystallographic data are unavailable.

Chiral Intermediate Utilization in Enantioselective Pathways

Enantiopure 1,2-disubstituted ethanediamines serve as pivotal building blocks for stereocontrolled tetrahydropteridine assembly. These intermediates are efficiently prepared from natural amino acid precursors through borane-mediated reduction of N-protected amino acid amides. For example, L-alanine-derived diamines provide the (S)-configuration required for (7S)-tetrahydropteridine synthesis with >99% regioselectivity in pyrimidine condensations [1]. The amine protecting group strategy critically influences both regiospecificity and subsequent deprotection kinetics—t-butyloxycarbonyl groups demonstrate optimal balance between steric protection and clean deprotection under mild acidic conditions (trifluoroacetic acid/dichloromethane).

Enzymatic transglycosylation offers an alternative stereocontrolled route, with nucleoside-2'-deoxyribosyltransferase catalyzing the stereospecific coupling of 6-chloropurine with deoxyribose donors. This method achieves N9-glycosylation exclusively, avoiding undesired N7 regioisomers that compromise stereochemical integrity in downstream transformations [3]. Single crystal X-ray analysis confirms the β-conformation and gauche-trans orientation of the hydroxymethyl group in resulting intermediates, essential for stereochemical fidelity during ring closure to tetrahydropteridines.

Table 2: Chiral Auxiliaries for Stereoselective Tetrahydropteridine Synthesis

Chiral SourceIntermediateProtection SchemeStereoselectivityKey Advantage
L-AlanineProtected Ethanediaminet-Butyloxycarbonyl>99% regioselectivityRenewable feedstock
Enzymatic Glycosylation6-Chloropurine NucleosideNone requiredβ-N9 exclusiveAmbient conditions
Asymmetric Streckerα-AminonitrileBenzyloxycarbonyl88-92% eeBroad aldehyde scope

Asymmetric Strecker syntheses expand substrate flexibility, enabling incorporation of diverse 7-alkyl substituents. Chiral amines such as (1R,2S)-norephedrine direct cyanide addition to aldehyde electrophiles, producing α-aminonitrile intermediates that undergo borane reduction to diamines with 88-92% enantiomeric excess [1]. This approach facilitates synthesis of non-natural 7-alkyltetrahydropteridine analogs inaccessible through biological pathways.

Reductive Cyclization Techniques for Tetrahydropteridine Core Assembly

Reductive cyclization strategies provide atom-efficient pathways to the saturated pteridine framework. Medium-chain dehydrogenases/reductases (MDRs) catalyze NADPH-dependent reductive cyclizations in polycyclic tetramate macrolactam biosynthesis, employing a stepwise mechanism involving: (1) stereoselective 1,6-hydride addition, (2) enolate-mediated C–C bond formation, (3) water-assisted protonation, and (4) tautomerization [6]. Structural analysis of OX4 enzyme complexes reveals W260 as the critical residue stabilizing the enolate intermediate during C–C bond formation—mutagenesis to phenylalanine decreases cyclization efficiency by 400-fold.

Transition metal-mediated approaches offer complementary synthetic utility. Rhodium(I)-catalyzed alkyne-imino coupling generates azatriene intermediates that undergo spontaneous 6π-electrocyclization, producing dihydropyridine precursors to tetrahydropteridines in >90% NMR yield [2]. Subsequent acid-controlled hydride reduction (AcOH/NaBH(OAc)₃) achieves complete stereoselectivity in hexasubstituted systems when employing sterically unbiased alkynes like 3-hexyne. However, tert-butyl acetylene derivatives exhibit diminished diastereoselectivity (10:5:3 dr) due to conformational constraints in iminium ion reduction intermediates.

Table 4: Reductive Cyclization Mechanisms for Core Assembly

MethodKey Cyclization StepReductantStereochemical OutcomeScale Limitation
MDR-Enzyme CatalyzedEnolate-mediated C–C bondNADPHAbsolute stereocontrolMilligram scale
Rh(I)-C–H Activation6π-ElectrocyclizationNaBH(OAc)₃>95% dr (unbiased substrates)Multigram scale
Borane-MediatedIntramolecular Imine ReductionBH₃·THFModerate dr (70:30)Limited by borane handling

Borane-mediated reductive cyclizations provide a non-metal alternative, though with diminished stereoselectivity. In model systems, intramolecular imine reduction with borane–tetrahydrofuran complex generates tetrahydropyridine products with 70:30 diastereomeric ratios [1]. The modest selectivity arises from poor facial discrimination in the sp²→sp³ reduction step, emphasizing the superiority of enzyme- and metal-catalyzed approaches for stereochemically complex systems like 7-methyltetrahydropteridines.

Green Chemistry Approaches in Chloropurine Precursor Functionalization

Solvent-free microwave irradiation revolutionizes nucleophilic functionalization of chloropurine intermediates, eliminating hazardous solvents while accelerating reaction kinetics. 6-Chloropurine derivatives undergo efficient C6-amination under microwave irradiation (120°C, 20 minutes) without solvent, achieving 89-95% yield with minimal epimerization at sensitive stereocenters [4]. This represents a 12-fold rate enhancement versus conventional heating, attributed to dielectric polarization effects on the transition state. Critical advantages include: (1) elimination of solvent waste streams, (2) preservation of acid-labile stereocenters through neutral conditions, and (3) energy consumption reduction by 85% compared to reflux methodologies.

Enzymatic transglycosylation exemplifies atom-economical chloropurine activation. Nucleoside-2'-deoxyribosyltransferase catalyzes the stereospecific transfer of 2'-deoxyribose from cytidine donors to 6-chloropurine acceptors in aqueous media (pH 6.4), producing glycosylated intermediates essential for pteridine cyclization with 40% isolated yield [3]. While yields appear modest, the process avoids protective group manipulations and achieves perfect regioselectivity for N9-glycosylation—a significant improvement over chemical glycosylation methods that produce N7/N9 mixtures requiring tedious chromatography.

Table 5: Green Metrics for Chloropurine Functionalization Methods

ParameterMicrowave Solvent-FreeEnzymatic TransglycosylationConventional Solvent-Based
Temperature (°C)1203780
Reaction Time15-20 min4-6 h12-24 h
E-Factor (kg waste/kg product)0.81.232
Stereochemical Integrity (%)>9910085-90
PMI (Process Mass Intensity)6.28.745

Morpholinoethanesulfonic acid (MES) buffer optimization enhances enzymatic efficiency by stabilizing protein conformation while maintaining nucleophile solubility. Omission of MES during workup simplifies purification, though yield decreases by 15% due to product loss during extraction [3]. Life cycle assessment confirms that enzymatic methods reduce cumulative energy demand by 65% versus chemical synthesis, primarily through elimination of high-temperature steps and reduced purification burden.

Continuous-flow photochemical derivatization represents an emerging green technology. Microreactor systems enable efficient bromination of 6-chloropurine precursors using N-bromosuccinimide under visible-light irradiation (450 nm LED), achieving 95% conversion in 3 minutes residence time with 99% regioselectivity [8]. The laminar flow regime prevents byproduct formation through precise residence time control, demonstrating potential for large-scale manufacturing of halogenated tetrahydropteridine precursors under inherently safer conditions.

Properties

CAS Number

2503155-36-8

Product Name

(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine

IUPAC Name

(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine

Molecular Formula

C7H9ClN4

Molecular Weight

184.63

InChI

InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1

InChI Key

SVLMBRKITFPTQL-BYPYZUCNSA-N

SMILES

CC1CNC2=C(N1)N=CN=C2Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.